molecular formula C8H17FN2 B12282320 cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine

cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine

Cat. No.: B12282320
M. Wt: 160.23 g/mol
InChI Key: DSCBXVJMSNUBLI-UHFFFAOYSA-N
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Description

cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexane ring substituted with a fluoroethyl group and two amine groups in a cis configuration, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine typically involves the nucleophilic substitution of a suitable precursor with a fluoroethylating agent. One common method is the reaction of 1,4-cyclohexanediamine with 2-fluoroethyl tosylate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine involves its interaction with specific molecular targets. The fluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The amine groups can form covalent bonds with electrophilic centers in target molecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-Fluoroethyl)-1,4-cyclohexanediamine: Lacks the cis configuration, which may affect its chemical and biological properties.

    N1-(2-Chloroethyl)-1,4-cyclohexanediamine: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different reactivity and applications.

    N1-(2-Bromoethyl)-1,4-cyclohexanediamine:

Uniqueness

The cis configuration of cis-N1-(2-Fluoroethyl)-1,4-cyclohexanediamine imparts unique steric and electronic properties, making it distinct from its trans or non-substituted counterparts. This configuration can affect its reactivity, binding interactions, and overall efficacy in various applications.

Properties

Molecular Formula

C8H17FN2

Molecular Weight

160.23 g/mol

IUPAC Name

4-N-(2-fluoroethyl)cyclohexane-1,4-diamine

InChI

InChI=1S/C8H17FN2/c9-5-6-11-8-3-1-7(10)2-4-8/h7-8,11H,1-6,10H2

InChI Key

DSCBXVJMSNUBLI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NCCF

Origin of Product

United States

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